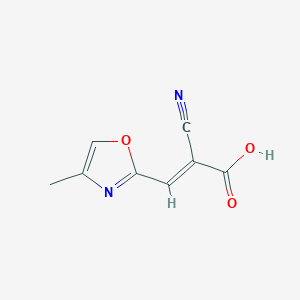![molecular formula C12H12N2O2 B12915492 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-08-2](/img/structure/B12915492.png)
6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one is a chemical compound with the molecular formula C12H12N2O. It is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a 2-methylbenzyl group attached to the pyridazinone core through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2-methylbenzyl alcohol with pyridazinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methylbenzyl)pyridazin-3-ol
- 6-(2-Methylbenzyl)pyridazin-3-amine
Uniqueness
6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific structural features, such as the presence of the 2-methylbenzyl group and the pyridazinone core. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87426-08-2 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-2-3-5-10(9)8-16-12-7-6-11(15)13-14-12/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
FIEBIIXUSXRXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)

![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
